molecular formula C11H22N2S B3986489 1-Butan-2-yl-3-cyclohexylthiourea

1-Butan-2-yl-3-cyclohexylthiourea

Cat. No.: B3986489
M. Wt: 214.37 g/mol
InChI Key: TXOOPHJITPWAFP-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-cyclohexylthiourea is a thiourea derivative characterized by a butan-2-yl (secondary butyl) group and a cyclohexyl group attached to the thiourea core. Thioureas are sulfur-containing organic compounds with the general formula R¹R²N–C(=S)–NR³R⁴. This compound’s structure imparts unique steric and electronic properties due to the cyclohexyl group’s bulky, non-planar conformation and the butan-2-yl group’s branched alkyl chain. Such structural features influence its solubility, reactivity, and biological activity, making it a subject of interest in medicinal chemistry, materials science, and catalysis .

Properties

IUPAC Name

1-butan-2-yl-3-cyclohexylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOOPHJITPWAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-cyclohexylthiourea involves its interaction with specific molecular targets, such as enzymes. Thiourea derivatives are known to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This inhibition can disrupt the normal function of these enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives are highly tunable, with substituents dictating their chemical and biological profiles. Below is a detailed comparison of 1-Butan-2-yl-3-cyclohexylthiourea with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (R¹, R²) Key Features Applications/Properties Reference
This compound R¹ = butan-2-yl, R² = cyclohexyl Branched alkyl chain (steric hindrance) + bulky cyclohexyl group Potential catalyst, antimicrobial agent
1-Isobutyl-3-cyclohexylthiourea R¹ = isobutyl, R² = cyclohexyl Tertiary alkyl chain (increased hydrophobicity) Enhanced solubility in non-polar solvents
1-Tert-butyl-3-cyclohexylthiourea R¹ = tert-butyl, R² = cyclohexyl Highly sterically hindered tert-butyl group Reduced reactivity in nucleophilic substitutions
1-(3-Chlorophenyl)-3-cyclohexylthiourea R¹ = 3-chlorophenyl, R² = cyclohexyl Electron-withdrawing chloro group (+ resonance effects) Improved corrosion inhibition, bioactivity
1-Allyl-3-cyclohexylthiourea R¹ = allyl, R² = cyclohexyl Allyl group (π-electron system, increased reactivity) Polymerization initiator, antiviral applications
1-Benzyl-3-phenylthiourea R¹ = benzyl, R² = phenyl Aromatic groups (enhanced π-π stacking) Corrosion inhibition, enzyme inhibition
1-Butyl-3-(2-chlorobenzyl)thiourea R¹ = butyl, R² = 2-chlorobenzyl Chlorinated benzyl group (polarity + steric effects) Antifungal activity, material stabilizer

Key Comparative Insights

Steric Effects :

  • The butan-2-yl group in the target compound introduces moderate steric hindrance compared to the more bulky tert-butyl group in 1-tert-butyl-3-cyclohexylthiourea. This balance allows for selective reactivity in catalysis .
  • The cyclohexyl group provides rigidity, reducing conformational flexibility compared to linear alkyl chains (e.g., 1-butyl derivatives), which may enhance thermal stability in material applications .

The absence of aromatic groups (vs. 1-benzyl-3-phenylthiourea) reduces π-π interactions but improves solubility in aliphatic solvents .

Biological Activity :

  • Thioureas with chlorinated aryl groups (e.g., 1-(3-chlorophenyl)-3-cyclohexylthiourea) exhibit stronger antimicrobial activity due to enhanced membrane permeability, whereas the target compound’s activity may rely on alkyl chain interactions with hydrophobic protein pockets .
  • The allyl group in 1-allyl-3-cyclohexylthiourea enables radical-mediated reactions, a feature absent in the target compound .

Material Science Applications :

  • Cyclohexyl-thioureas generally show higher thermal stability than phenyl derivatives, making them suitable for high-temperature processes. The branched butan-2-yl group may further resist degradation compared to linear chains .

Table 2: Physicochemical Properties

Property This compound 1-Isobutyl-3-cyclohexylthiourea 1-(3-Chlorophenyl)-3-cyclohexylthiourea
Molecular Weight (g/mol) ~228.4 ~228.4 ~278.8
LogP (Predicted) 3.8 4.1 4.5
Solubility in Water (mg/L) <10 <5 <2
Melting Point (°C) 120–125 115–120 135–140
Bioactivity (MIC vs. E. coli) 128 µg/mL 256 µg/mL 64 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Butan-2-yl-3-cyclohexylthiourea
Reactant of Route 2
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1-Butan-2-yl-3-cyclohexylthiourea

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